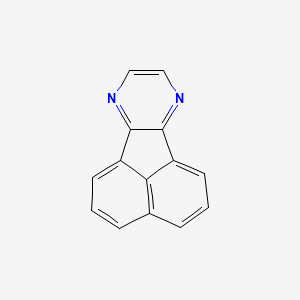
Acenaphtho(1,2-b)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Acenaphtho(1,2-b)pyrazine can be synthesized through various methods. One common approach involves the cyclization of acenaphthylene-1,2-dione with appropriate nitrogen-containing reagents. For instance, a typical synthetic route includes the bromination of acenaphthylene-1,2-dione followed by cyclization and subsequent reactions to form the desired pyrazine derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Acenaphtho(1,2-b)pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted this compound derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents .
Scientific Research Applications
Acenaphtho(1,2-b)pyrazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of acenaphtho(1,2-b)pyrazine and its derivatives often involves interaction with DNA or other biological macromolecules. For instance, some derivatives act as DNA intercalators, inserting themselves between base pairs and disrupting normal cellular processes. This can lead to inhibition of cell growth or induction of cell death, making these compounds potential candidates for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
Acenaphtho(1,2-b)pyridine: Similar in structure but contains a pyridine ring instead of a pyrazine ring.
Acenaphthoquinone: Contains a quinone moiety and is used in various synthetic applications.
Acenaphtho(1,2-b)thieno[3,4-e]pyrazine: A thieno-fused derivative with unique electronic properties.
Uniqueness
Acenaphtho(1,2-b)pyrazine is unique due to its specific ring structure, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of materials with specific optical and electronic characteristics, as well as in the development of biologically active compounds .
Properties
CAS No. |
206-52-0 |
|---|---|
Molecular Formula |
C14H8N2 |
Molecular Weight |
204.23 g/mol |
IUPAC Name |
11,14-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,3,5(16),6,8,10,12,14-octaene |
InChI |
InChI=1S/C14H8N2/c1-3-9-4-2-6-11-12(9)10(5-1)13-14(11)16-8-7-15-13/h1-8H |
InChI Key |
UEZUVIWRSYLYSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=NC=CN=C4C3=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















